[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester
CAS No.: 1208081-16-6
Cat. No.: VC2679912
Molecular Formula: C14H14F3N3O2
Molecular Weight: 313.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208081-16-6 |
|---|---|
| Molecular Formula | C14H14F3N3O2 |
| Molecular Weight | 313.27 g/mol |
| IUPAC Name | ethyl 2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetate |
| Standard InChI | InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | IEVIMBPMVFZFRB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F |
| Canonical SMILES | CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Introduction
Chemical Identity and Structure
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester is a heterocyclic organic compound featuring a quinazoline core with specific functional group modifications. The compound contains a quinazoline ring system substituted with a trifluoromethyl group at the 2-position and a methylamino-acetate moiety at the 4-position . Its structure combines elements of heterocyclic chemistry with amino acid derivatives, resulting in a molecule with distinctive chemical and potentially biological properties.
Chemical Identifiers
The compound is uniquely identified through various systematic nomenclature systems and registry numbers as detailed in Table 1.
Table 1: Chemical Identifiers of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester
| Identifier Type | Value |
|---|---|
| CAS Number | 1208081-16-6 |
| Molecular Formula | C₁₄H₁₄F₃N₃O₂ |
| Molecular Weight | 313.27 g/mol |
| InChI | InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3 |
| InChI Key | IEVIMBPMVFZFRB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F |
The compound is also known by several synonyms, including N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester and Ethyl 2-(methyl(2-(trifluoromethyl)quinazolin-4-yl)amino)acetate . These alternative names reflect the same molecular structure while emphasizing different aspects of its chemical composition.
Structural Features
The molecular structure of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester comprises several key functional groups that define its chemical behavior:
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A quinazoline heterocyclic core (fused benzene and pyrimidine rings)
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A trifluoromethyl (CF₃) group at the 2-position of the quinazoline ring
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A tertiary amine linkage at the 4-position of the quinazoline ring
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A glycine ethyl ester moiety attached to the amine nitrogen
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A methyl group on the amine nitrogen, creating a tertiary amine structure
Physical and Chemical Properties
The physical and chemical properties of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester are influenced by its unique structural elements, particularly the trifluoromethyl substitution and the ester functionality.
General Physical Properties
While empirical data on specific physical properties is limited in the available literature, certain characteristics can be inferred from its structure and chemical classification. The compound exists as a solid at room temperature, consistent with similar quinazoline derivatives .
Chemical Behavior and Reactivity
The chemical reactivity of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester is determined by its constituent functional groups:
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The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets . This fluorinated substituent also affects the electronic distribution within the quinazoline ring system, altering its reactivity profile.
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The ethyl ester group represents a potential site for hydrolysis reactions, which could be relevant for prodrug applications or metabolic transformations. Under basic conditions, this ester can undergo hydrolysis to form the corresponding carboxylic acid.
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The tertiary amine linkage provides a nucleophilic center, though its reactivity is diminished compared to primary or secondary amines due to steric hindrance and electronic effects from the adjacent groups.
The compound's quinazoline core contributes to its potential for π-stacking interactions and hydrogen bonding, properties that may be significant for molecular recognition processes in biological systems . These intermolecular forces could play a role in the compound's solubility behavior and interactions with potential biological targets.
Synthesis and Preparation
Purification Methods
Purification of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester typically employs standard techniques for similar organic compounds, including:
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Column chromatography using silica gel and appropriate solvent systems
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Recrystallization from suitable solvent combinations
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Potentially, preparative HPLC for high-purity requirements
Commercial samples are typically available with purity levels above 95%, suggesting that effective purification protocols have been established .
| Supplier | Catalog Reference | Package Size | Price |
|---|---|---|---|
| Cymit Quimica | 54-PC104311 | 1g | 361.00 € |
| VWR/Matrix Scientific | 101917-404 | Not specified | 727.69 USD |
| Vulcanchem | VC2679912 | Research quantities | Not specified |
The compound is typically supplied at purity levels of ≥95%, making it suitable for research applications . Larger quantities may be available through custom synthesis services offered by these or other chemical manufacturers.
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